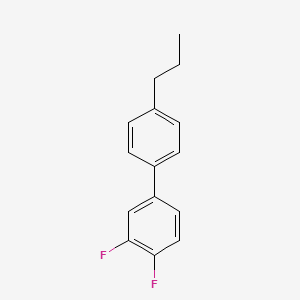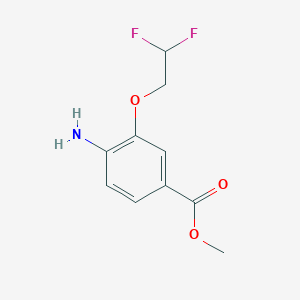
tert-Butyl (3-iodothiophen-2-yl)carbamate
描述
tert-Butyl (3-iodothiophen-2-yl)carbamate: is an organic compound with the molecular formula C₉H₁₂INO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of an iodine atom at the 3-position of the thiophene ring and a tert-butyl carbamate group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-iodothiophen-2-yl)carbamate typically involves the iodination of a thiophene derivative followed by the introduction of the tert-butyl carbamate group. One common method includes:
Iodination of Thiophene: Thiophene is reacted with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3-position.
Formation of tert-Butyl Carbamate: The iodinated thiophene is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the tert-butyl carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl (3-iodothiophen-2-yl)carbamate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation reactions to form sulfoxides or sulfones. Reduction reactions can also occur, reducing the thiophene ring to dihydrothiophene derivatives.
Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate (K₂CO₃) and solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiophene derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
科学研究应用
Chemistry:
Building Block: tert-Butyl (3-iodothiophen-2-yl)carbamate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: It serves as a precursor in palladium-catalyzed cross-coupling reactions to create diverse molecular architectures.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific biological pathways involving sulfur-containing heterocycles.
Biological Probes: It can be used in the design of biological probes for studying enzyme activities and protein interactions.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of tert-Butyl (3-iodothiophen-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom and the carbamate group can influence its binding affinity and specificity towards molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall activity.
相似化合物的比较
- tert-Butyl (3-bromothiophen-2-yl)carbamate
- tert-Butyl (3-chlorothiophen-2-yl)carbamate
- tert-Butyl (3-fluorothiophen-2-yl)carbamate
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the reactivity and physical properties of the compounds. Iodine, being the largest halogen, imparts unique steric and electronic effects.
- Reactivity: tert-Butyl (3-iodothiophen-2-yl)carbamate is generally more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used in similar synthetic applications, the choice of halogen can influence the efficiency and outcome of the reactions.
属性
IUPAC Name |
tert-butyl N-(3-iodothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGOIHAFAPMYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356050 | |
| Record name | Carbamic acid, (3-iodo-2-thienyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119485-56-2 | |
| Record name | Carbamic acid, (3-iodo-2-thienyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3046018.png)




![Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester](/img/structure/B3046026.png)



amino}propanoic acid](/img/structure/B3046032.png)
![1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B3046034.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3046037.png)
